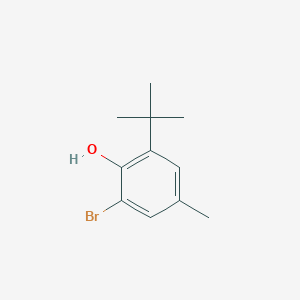

2-Bromo-6-tert-butyl-4-methylphenol

Vue d'ensemble

Description

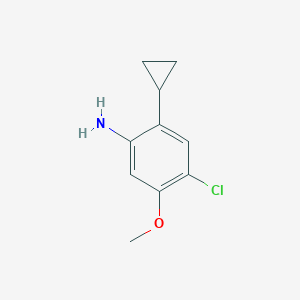

2-Bromo-6-tert-butyl-4-methylphenol is a chemical compound with the CAS number 1516-93-4 . It belongs to the categories of Halogenated Benzenes, Other Cyclic Compounds, and Phenol and Impurities . The molecular weight of this compound is approximately 243.14 .

Molecular Structure Analysis

The InChI key for 2-Bromo-6-tert-butyl-4-methylphenol is AKUQXFHQPACGKR-UHFFFAOYSA-N . This key can be used to look up the compound in various chemical databases and obtain more detailed structural information.Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-6-tert-butyl-4-methylphenol is approximately 243.14Applications De Recherche Scientifique

Pharmaceutical Intermediates

2-Bromo-6-tert-butyl-4-methylphenol is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.

Medicine

This compound is also used directly in medicine . However, the specific medicinal applications are not detailed in the available resources.

Production of Dibenzofuran Derivatives

When 2-Bromo-6-tert-butyl-4-methylphenol is treated with potassium ferricyanide in benzene, 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran is yielded with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran . These dibenzofuran derivatives could have potential applications in various fields, including organic synthesis and materials science.

Antioxidant for Cosmetics

Similar compounds like 2,6-Di-tert-butyl-4-methylphenol are used as antioxidants in cosmetics . Given the structural similarity, it’s possible that 2-Bromo-6-tert-butyl-4-methylphenol could have similar applications.

Antioxidant for Vitamins

2,6-Di-tert-butyl-4-methylphenol is also used as an antioxidant for vitamins . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Fuel Additive in the Petroleum Industry

Another potential application of 2-Bromo-6-tert-butyl-4-methylphenol could be as a fuel additive in the petroleum industry . Fuel additives are compounds that are added to improve the quality and efficiency of fuels.

Mécanisme D'action

Target of Action

It is structurally similar to butylated hydroxytoluene (bht), which acts as a synthetic analog of vitamin e .

Mode of Action

Like BHT, 2-Bromo-6-tert-butyl-4-methylphenol may act as a terminating agent that suppresses autoxidation, a process whereby unsaturated organic compounds are attacked by atmospheric oxygen . It stops this autocatalytic reaction by converting peroxy radicals to hydroperoxides .

Biochemical Pathways

Based on its structural similarity to bht, it may influence pathways related to oxidative stress and apoptosis .

Result of Action

Metabolites of bht, a structurally similar compound, have been reported to induce dna strand breaks and internucleosomal dna fragmentation, a characteristic of apoptosis, in cultured cells .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Bromo-6-tert-butyl-4-methylphenol. For instance, it may be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR .

Propriétés

IUPAC Name |

2-bromo-6-tert-butyl-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQXFHQPACGKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450968 | |

| Record name | 2-bromo-4-methyl-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1516-93-4 | |

| Record name | 2-bromo-4-methyl-6-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)

![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)

![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)

![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)

![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)